molecular formula C18H12N4O2S B13368872 3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368872
M. Wt: 348.4 g/mol
InChI Key: MXUCSJTXDJHXCG-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzofuran and methoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-1-benzofuran with 3-methoxybenzoyl isothiocyanate, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazolothiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or methoxyphenyl derivatives.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines structural features of benzofuran, triazole, and thiadiazole. The compound features a unique molecular framework, including a benzofuran moiety and a methoxy-substituted phenyl group attached to a triazolo-thiadiazole core. The presence of these functional groups gives it potential biological activities and chemical reactivity.

Key Features and Characteristics:

  • Molecular Formula: C18H12N4O2S
  • It is a heterocyclic compound that combines structural features of benzofuran, triazole, and thiadiazole.
  • The specific positioning of the methoxy group at the 3-position of the phenyl ring influences its chemical reactivity and biological activity. The methoxy group enhances solubility and may improve interactions with biological targets compared to related structures.

Potential Applications

This compound has potential applications in medicinal chemistry due to its diverse biological activities. It may serve as a lead compound for developing new therapeutic agents targeting infections or inflammatory diseases. Its unique structure may allow for further derivatization to enhance efficacy or reduce side effects.

  • Antibacterial and Antifungal Agent: It has been studied for its potential as an antibacterial and antifungal agent.
  • Anti-inflammatory Agent: It has also been studied for its potential as an anti-inflammatory agent.
  • Enzyme Inhibition: The compound's mechanism of action involves inhibition of specific enzymes and receptors, particularly kinases and proteases involved in cell signaling pathways.
  • Urease Inhibition: It has been evaluated for its inhibitory effects on urease enzymes, which are crucial in certain bacterial infections.

Related Compounds and Research

Other compounds with structural similarities are being investigated for anticancer properties . Pyrazole compounds, for example, demonstrate a diverse array of pharmacological activity, encompassing anti-inflammatory, antipyretic, analgesic, and anticancer effects . Thiazole derivatives are also recognized as agents with diverse biological activities, encompassing anticancer properties, neuroprotective effects, and anti-inflammatory capabilities .

One related compound is 3(2H)-Benzofuranone, 6-methoxy-2-[(3-methoxyphenyl)methylene] .

  • Molecular Formula: C17H14O4
  • IUPAC Name: (2E)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(1-Benzofuran-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds without the methoxy group or with the methoxy group at a different position.

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family and has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, structure-activity relationships (SAR), and case studies that highlight its potential applications in medicine.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from benzofuran derivatives and incorporating triazole and thiadiazole moieties. The synthetic pathways often utilize cyclocondensation reactions to achieve the desired heterocyclic structure. A detailed synthesis protocol can be found in various studies focusing on related compounds in the triazolo-thiadiazole class .

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against Mycobacterium tuberculosis and various fungal strains. In vitro studies demonstrated that certain benzofuran derivatives had minimum inhibitory concentrations (MIC) as low as 2 µg/mL against M. tuberculosis H37Rv .

Anticancer Potential
The compound's structural framework suggests potential anticancer activity. Preliminary findings have indicated that triazolo-thiadiazole derivatives exhibit cytotoxic effects in various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Anti-inflammatory and Analgesic Effects
Some studies have reported that triazolo-thiadiazole compounds possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro and in vivo models . Additionally, analgesic activities have been noted, indicating a potential for pain management applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural FeatureActivity Implication
Benzofuran moietyEnhances antimicrobial and anticancer activity
Triazole ringContributes to cytotoxicity
Thiadiazole componentPotentially involved in anti-inflammatory effects

The presence of methoxy groups on the phenyl rings has been associated with increased lipophilicity and improved binding affinity to biological targets .

Case Studies

Several studies have focused on the biological evaluation of triazolo-thiadiazole derivatives:

  • Antimycobacterial Activity : A study highlighted the synthesis of various benzofuran derivatives and their evaluation against M. tuberculosis. The most effective compounds demonstrated significant antimycobacterial activity with low cytotoxicity towards mammalian cells .
  • Cytotoxicity Assessment : In vitro assays were conducted using different cancer cell lines to assess the cytotoxic potential of synthesized triazolo-thiadiazoles. Results indicated promising anticancer activity with specific derivatives showing IC50 values in the low micromolar range .

Properties

Molecular Formula

C18H12N4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N4O2S/c1-23-13-7-4-6-12(9-13)17-21-22-16(19-20-18(22)25-17)15-10-11-5-2-3-8-14(11)24-15/h2-10H,1H3

InChI Key

MXUCSJTXDJHXCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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